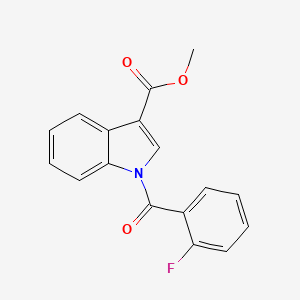

1-(2-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

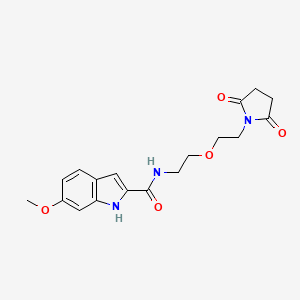

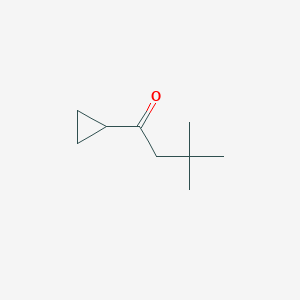

“1-(2-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester” is a complex organic compound. It contains a fluoro-benzoyl group, an indole group, and a carboxylic acid methyl ester group . The fluoro-benzoyl group is an aromatic organic compound with the formula FC6H4CO2H . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carboxylic acid methyl ester group is a carboxylic acid in which the hydrogen in the hydroxyl group is replaced by a methyl group .

Synthesis Analysis

The synthesis of fluoro-benzoic acids can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) . Another method involves the synthesis of o-fluorobenzyl trichloride by mixing o-fluorotoluene with triethanol, heating, adding azodiisobutyronitrile, and introducing chlorine .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The fluoro-benzoyl group has a molecular weight of 140.1118 . The indole group is a bicyclic structure, and the carboxylic acid methyl ester group is a carboxylic acid with a methyl group replacing the hydrogen in the hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The fluoro-benzoyl group can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The indole group can undergo reactions typical of aromatic heterocycles, and the carboxylic acid methyl ester group can undergo reactions typical of carboxylic acids and esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. The fluoro-benzoyl group has a molecular weight of 140.1118 . The presence of the fluorine atom could influence the compound’s reactivity and other properties .Future Directions

Future research could explore the synthesis, properties, and potential applications of “1-(2-Fluoro-benzoyl)-1H-indole-3-carboxylic acid methyl ester” in more detail. This could include investigating its reactivity, studying its interactions with biological systems, and exploring its potential uses in areas such as medicinal chemistry and materials science .

properties

IUPAC Name |

methyl 1-(2-fluorobenzoyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-22-17(21)13-10-19(15-9-5-3-6-11(13)15)16(20)12-7-2-4-8-14(12)18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIVBCRIKXUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327300 |

Source

|

| Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644592 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

350993-21-4 |

Source

|

| Record name | methyl 1-(2-fluorobenzoyl)indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

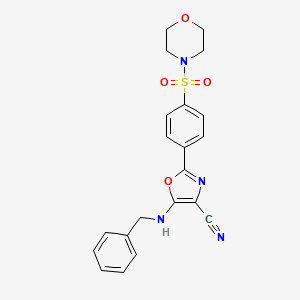

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)

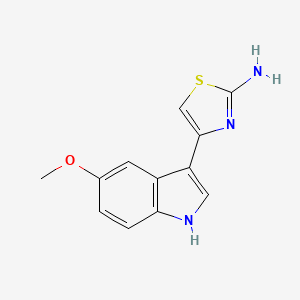

![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)

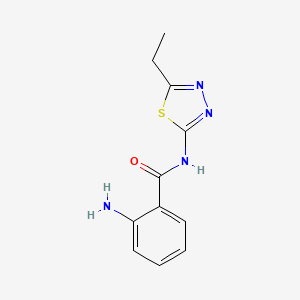

![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)

![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)